Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride

Description

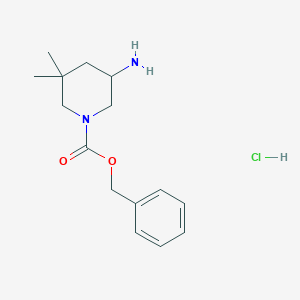

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.81 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a benzyl ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

Molecular Formula |

C15H23ClN2O2 |

|---|---|

Molecular Weight |

298.81 g/mol |

IUPAC Name |

benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12;/h3-7,13H,8-11,16H2,1-2H3;1H |

InChI Key |

QRDDCTHIEJIRSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride typically involves the reaction of 5-amino-3,3-dimethylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at the 5-position readily participates in nucleophilic substitution reactions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) under basic conditions (triethylamine) to form amides.

-

Sulfonylation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to yield sulfonamide derivatives, critical for modifying solubility and bioavailability.

Table 1: Reaction conditions and yields for nucleophilic substitutions

| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acylation | Acetyl chloride | DCM | 0–25°C | 82–88 |

| Sulfonylation | Tosyl chloride | THF | RT | 75–80 |

| Carbamate formation | Ethyl chloroformate | DCM | RT | 70–78 |

Deprotection of the Benzyl Group

The benzyl ester can be cleaved via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas. This reaction generates the free carboxylic acid derivative, which is pivotal for further functionalization:

-

Conditions : 10% Pd/C, hydrogen atmosphere (1 atm), ethanol, room temperature (RT).

-

Yield : >95%.

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes (e.g., formaldehyde) in the presence of sodium cyanoborohydride (NaBH3CN). This reaction introduces alkyl or aryl groups to the amine, enhancing structural diversity:

-

Typical solvents : Methanol or tetrahydrofuran (THF).

-

Reaction time : 12–24 hours.

Cyclization Reactions

The amino and ester groups facilitate intramolecular cyclization under acidic or basic conditions. For instance, heating in HCl/EtOAc induces ring closure to form bicyclic lactams, useful in heterocyclic chemistry .

Table 2: Cyclization outcomes under varying conditions

| Condition | Product | Yield (%) |

|---|---|---|

| HCl/EtOAc, 70°C | 6-Membered lactam | 65–70 |

| NaOH/EtOH, reflux | 7-Membered lactam | 55–60 |

Interaction with Biological Targets

In medicinal chemistry, this compound serves as an intermediate for synthesizing degraders and inhibitors. For example:

-

BCL6 Degraders : The stereochemistry of the piperidine ring (3-hydroxy-5-methyl substitution) is critical for inducing protein degradation by forming ternary complexes with E3 ligases .

-

Kinase Inhibitors : The free amine reacts with pyrimidine chlorides to form CDK7 inhibitors, as demonstrated in the synthesis of SY-5609 .

Stereochemical Influence on Reactivity

The (S)-enantiomer exhibits distinct reactivity in asymmetric synthesis. For example:

-

Chiral Resolution : The stereocenter at C5 directs regioselective reactions, such as preferential acylation at the amine over the piperidine nitrogen .

-

Catalytic Hydrogenation : Enantiomeric excess (>99%) is maintained during benzyl deprotection due to the rigid piperidine conformation.

Stability and Side Reactions

-

Hydrolysis : The benzyl ester is stable under neutral conditions but hydrolyzes slowly in aqueous acidic or basic media.

-

Oxidation : The primary amine is susceptible to oxidation, requiring inert atmospheres (N2/Ar) during prolonged reactions.

This compound’s versatility in nucleophilic, deprotection, and cyclization reactions makes it invaluable in pharmaceutical synthesis. Its stereochemical precision and compatibility with diverse reaction conditions underscore its utility in developing targeted therapeutics.

Scientific Research Applications

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate and its hydrochloride form are important compounds with diverse applications, particularly in medicinal chemistry and pharmaceutical development. The unique piperidine structure, containing both a benzyl group and an amino group, makes it a valuable scaffold for synthesizing complex molecules and exploring potential therapeutic applications.

Scientific Research Applications

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate is used as an intermediate in synthesizing complex organic molecules. It is also studied for its interactions with biological macromolecules and potential pharmacological properties, making it a precursor for drug development.

The hydrochloride form of this compound is utilized in pharmaceutical development and medicinal chemistry research because of its unique structure. It serves as a scaffold for creating new drugs.

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate interacts with multiple biological targets and can act as a pharmacophore in various therapeutic contexts. Studies show that benzylpiperidine derivatives can act as potent antagonists for CC chemokine receptor-3 (CCR3), which is involved in inflammatory responses and certain cancers. The structural similarities suggest potential efficacy in this area. It has also demonstrated promise in cancer therapy by inducing apoptosis in cancer cells and interacting with specific cellular pathways, enhancing its cytotoxicity compared to traditional chemotherapeutic agents.

Chemical Reactions

The chemical behavior of benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride can be analyzed through various reactions typical of amines and carboxylic acid derivatives:

- Alkylation: Reactions with alkyl halides to introduce alkyl groups.

- Acylation: Reactions with acyl halides or anhydrides to form amides.

- Esterification: Reactions with alcohols to form esters.

These reactions are essential for synthesizing derivatives and analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Cytotoxicity in Cancer Models

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate demonstrated significant growth inhibition in various cancer cell lines, including those resistant to standard treatments. The compound's mechanism was linked to the induction of apoptosis and disruption of cell cycle progression.

Binding Affinity Studies

показали, что BDC демонстрирует высокое сродство связывания с CCR3, со значениями IC50 в низком наномолярном диапазоне. This suggests that structural modifications could enhance its pharmacological profile further.

Mechanism of Action

The mechanism of action of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Benzyl 5-amino-2-methylpiperidine-1-carboxylate: Similar structure but with a different substitution pattern on the piperidine ring.

4-Amino-1-benzylpiperidine: Contains a benzyl group and an amino group but lacks the ester functionality.

5-Amino-pyrazoles: Different ring structure but similar functional groups.

Uniqueness

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a benzyl ester group allows for versatile chemical reactivity and potential biological activities .

Biological Activity

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride (CAS: 2173193-79-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including interaction studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C15H23ClN2O2

- Molecular Weight : 298.81 g/mol

- IUPAC Name : Benzyl (S)-5-amino-3,3-dimethylpiperidine-1-carboxylate hydrochloride

The compound contains a piperidine ring with a benzyl group and an amino group at the 5-position, contributing to its unique pharmacological properties. Its solubility and bioavailability are enhanced due to the presence of the carboxylate functional group.

Binding Affinity and Interaction Studies

Recent studies have focused on the binding affinity of this compound to various biological targets. These interactions are crucial for predicting pharmacological profiles and therapeutic efficacy. For instance, it has been shown to interact with receptors involved in cancer pathways and neurodegenerative diseases.

Table 1: Binding Affinity of Benzyl 5-amino-3,3-dimethylpiperidine Derivatives

| Compound Name | Target | Binding Affinity (nM) |

|---|---|---|

| CCT373566 | BCL6 | <10 |

| CCT373567 | BCL6 | Non-degrader |

| Benzyl Derivative A | M3R | Low nanomolar |

The compound's binding affinity varies significantly based on structural modifications, emphasizing the importance of SAR in developing effective derivatives.

Case Studies

- Cancer Therapeutics : Benzyl 5-amino-3,3-dimethylpiperidine derivatives have been investigated for their potential in cancer therapy. One study demonstrated that modifications to the piperidine structure could enhance cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Neurodegenerative Diseases : The compound has also been explored for its inhibitory effects on cholinesterase enzymes, which are critical in Alzheimer's disease treatment. The introduction of a piperidine moiety improved brain exposure and dual inhibition properties against acetylcholinesterase and butyrylcholinesterase .

Structure-Activity Relationships (SAR)

The SAR studies reveal that specific substitutions on the piperidine ring can significantly alter biological activity. For example, the presence of polar functional groups can enhance binding affinity to target proteins, while lipophilicity plays a critical role in pharmacokinetics.

Table 2: Summary of SAR Findings

| Substitution Pattern | Biological Activity | Remarks |

|---|---|---|

| Methyl Group at 5-position | Enhanced degradation of BCL6 | Critical for activity |

| Hydroxyl Group | Improved binding affinity | Stabilizes conformation |

| Benzyl Moiety | Superior cholinesterase inhibition | Essential for selectivity |

These findings underscore the necessity of systematic exploration of structural variations to optimize therapeutic outcomes.

Q & A

Q. What are the recommended methodologies for synthesizing Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride?

- Methodological Answer : Synthesis typically involves coupling a benzyl carboxylate group to a 5-amino-3,3-dimethylpiperidine scaffold, followed by hydrochloride salt formation. Key steps:

- Step 1 : React 5-amino-3,3-dimethylpiperidine with benzyl chloroformate in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the benzyl carbamate intermediate .

- Step 2 : Purify the intermediate via recrystallization or column chromatography.

- Step 3 : Treat the freebase with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Critical Parameters : Monitor pH during salt formation and confirm stoichiometry using titration or NMR.

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (≥98%) using a C18 column and UV detection at 254 nm, with acetonitrile/water (0.1% TFA) as the mobile phase .

- NMR : Confirm the presence of the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and piperidine backbone (δ 1.2–1.5 ppm, dimethyl groups) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for freebase: m/z 263.3; hydrochloride adduct: m/z 299.8) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous rinses to prevent environmental release .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes and seek medical attention .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC .

- Humidity : Expose samples to 75% relative humidity; check for deliquescence or hydrolysis using FT-IR (loss of carbamate C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent polarity (e.g., THF vs. DCM), reaction time (2–24 hrs), and base equivalents (1–3 eq.) to identify optimal parameters .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-alkylated piperidine derivatives) and adjust stoichiometry or temperature .

Q. What strategies are effective for resolving contradictions in reported toxicity data?

- Methodological Answer :

- Comparative Toxicity Assays : Test the compound in parallel with structurally similar analogs (e.g., benzyl piperidine derivatives) using in vitro models (e.g., HepG2 cells for hepatotoxicity) .

- Meta-Analysis : Re-evaluate conflicting LD50 values (e.g., rodent studies) by standardizing administration routes (oral vs. intravenous) and adjusting for purity discrepancies .

Q. How can impurities be quantified and identified during scale-up synthesis?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS/MS to detect trace impurities (e.g., deaminated or oxidized derivatives). Compare retention times and fragmentation patterns with synthetic standards .

- Limit Tests : Establish thresholds for critical impurities (e.g., ≤0.15% per ICH guidelines) using spiked calibration curves .

Q. What computational methods support the analysis of this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Model the carbamate group’s electrophilicity and predict reaction pathways (e.g., nucleophilic attack at the carbonyl carbon) using Gaussian or ORCA software .

- Molecular Dynamics : Simulate solubility in aqueous buffers by calculating solvation free energies (e.g., using GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.